7-Methyl-3-phenylpyrazolo[1,5-A]pyrimidin-6-YL cyanide
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Overview
Description
7-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-YL cyanide: is a fascinating N-heterocyclic compound that combines both pyrazole and pyrimidine rings. Its rigid and planar structure makes it a privileged scaffold for drug discovery and combinatorial library design. The compound’s synthetic versatility allows for structural modifications, making it an attractive target in medicinal chemistry .
Preparation Methods
Several synthetic routes have been explored for the preparation of this compound. Here are some notable methods:
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Pd-Catalyzed Synthesis: : Researchers have developed Pd-catalyzed routes to obtain 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines, which serve as intermediates for further derivatization .
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Olefin Metathesis: : McCoull and co-workers demonstrated ring closure via olefin metathesis reactions on functionalized pyrazolo[1,5-a]pyrimidines, providing access to diverse derivatives .
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
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Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
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Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound.
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Substitution: : Nucleophilic substitution reactions with alkyl halides or acyl chlorides can modify the periphery.
Major products formed from these reactions depend on the specific conditions and substituents.
Scientific Research Applications
This compound finds applications in various fields:
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Medicinal Chemistry: : Its anticancer potential has been explored, making it a promising scaffold for drug development.
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Enzymatic Inhibition: : Researchers have investigated its inhibitory activity against specific enzymes.
Mechanism of Action
The exact mechanism by which 7-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-YL cyanide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Properties
Molecular Formula |
C14H10N4 |
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Molecular Weight |
234.26 g/mol |
IUPAC Name |
7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H10N4/c1-10-12(7-15)8-16-14-13(9-17-18(10)14)11-5-3-2-4-6-11/h2-6,8-9H,1H3 |
InChI Key |
YPSDHEZFBSMVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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